Superior Potency in Hepatic and Intestinal Cells vs. Avasimibe (CI-1011) and Pactimibe (CS-505)
NTE-122 demonstrates significantly higher potency in inhibiting ACAT activity in human liver (HepG2) and intestinal (CaCo-2) cell lines compared to its class counterparts. NTE-122 exhibits IC50 values of 6.0 nM in HepG2 cells [1] and 4.7 nM in CaCo-2 cells [2]. In contrast, avasimibe (CI-1011) requires concentrations in the micromolar range to achieve similar effects in comparable assays, with reported IC50 values of 0.59 μM in J774 cells and 3.3 μM in a general ACAT inhibition assay . Similarly, pactimibe (CS-505) exhibits IC50 values of 2.0-4.7 μM in liver and macrophage cells .
| Evidence Dimension | In vitro ACAT inhibition potency (IC50) |
|---|---|
| Target Compound Data | 6.0 nM (HepG2); 4.7 nM (CaCo-2) |
| Comparator Or Baseline | Avasimibe (CI-1011): 3.3 μM (general ACAT), 0.59 μM (J774); Pactimibe (CS-505): 2.0-4.7 μM (liver/macrophages) |
| Quantified Difference | NTE-122 is approximately 550- to 780-fold more potent than avasimibe and 330- to 980-fold more potent than pactimibe in these cellular systems. |
| Conditions | Human hepatoma HepG2 cells stimulated with 25-hydroxycholesterol; Human intestinal CaCo-2 cells. |
Why This Matters
This profound difference in potency is critical for in vitro studies, as it allows for the use of significantly lower compound concentrations, minimizing the risk of off-target effects and enabling more precise interrogation of the ACAT pathway.
- [1] Azuma Y, Kawasaki T, Ohno K, Seto J, Yamada T, Yamasaki M, Nobuhara Y. Effects of NTE-122, a novel acyl-CoA:cholesterol acyltransferase inhibitor, on cholesterol esterification and secretions of apolipoprotein B-containing lipoprotein and bile acids in HepG2. Jpn J Pharmacol. 1999 Feb;79(2):151-8. doi: 10.1254/jjp.79.151. PMID: 10202850. View Source
- [2] Azuma Y, Seto J, Ohno K, Mikami H, Yamada T, Yamasaki M, Chiba M, Nobuhara Y. Effects of NTE-122, an acyl-CoA:cholesterol acyltransferase inhibitor, on cholesterol esterification and lipid secretion from CaCo-2 cells, and cholesterol absorption in rats. Jpn J Pharmacol. 1999 May;80(1):81-4. doi: 10.1254/jjp.80.81. PMID: 10446760. View Source
